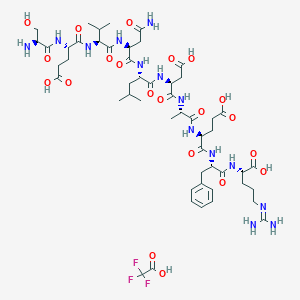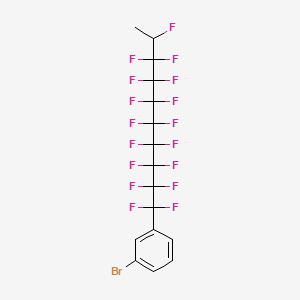
1-Bromo-3-(heptadecafluorodecyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(heptadecafluorodecyl)benzene is a chemical compound with the molecular formula C16H8BrF17. It is a brominated aromatic compound where a bromine atom is attached to a benzene ring, which is further substituted with a heptadecafluorodecyl group. This compound is known for its unique properties due to the presence of both bromine and a highly fluorinated alkyl chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(heptadecafluorodecyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 3-(heptadecafluorodecyl)benzene. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(heptadecafluorodecyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under reflux conditions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as phenols or amines.
Coupling Reactions: Products include biaryl compounds or other substituted aromatic systems.
Scientific Research Applications
1-Bromo-3-(heptadecafluorodecyl)benzene has several applications in scientific research:
Material Science: Used in the synthesis of fluorinated polymers and surfactants due to its hydrophobic and oleophobic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biological Studies: Investigated for its potential use in drug delivery systems and as a probe in biological assays due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(heptadecafluorodecyl)benzene in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack. The highly electronegative fluorinated chain influences the reactivity of the benzene ring, often enhancing the compound’s stability and resistance to degradation .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a heptadecafluorodecyl chain.
1-Bromo-3-(perfluorooctyl)benzene: Contains a shorter perfluorinated chain compared to the heptadecafluorodecyl group.
Uniqueness
1-Bromo-3-(heptadecafluorodecyl)benzene is unique due to its long fluorinated alkyl chain, which imparts exceptional hydrophobic and oleophobic properties. This makes it particularly valuable in applications requiring high chemical resistance and stability .
Properties
Molecular Formula |
C16H8BrF17 |
|---|---|
Molecular Weight |
603.11 g/mol |
IUPAC Name |
1-bromo-3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-heptadecafluorodecyl)benzene |
InChI |
InChI=1S/C16H8BrF17/c1-6(18)9(19,20)11(23,24)13(27,28)15(31,32)16(33,34)14(29,30)12(25,26)10(21,22)7-3-2-4-8(17)5-7/h2-6H,1H3 |
InChI Key |
VNRCBROFCRRKOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(C(C(C(C(C(C1=CC(=CC=C1)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,5R,6R)-6-(2,5-Dioxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14887913.png)
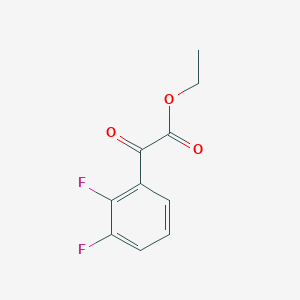
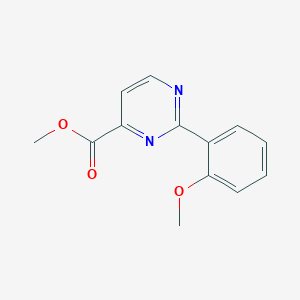
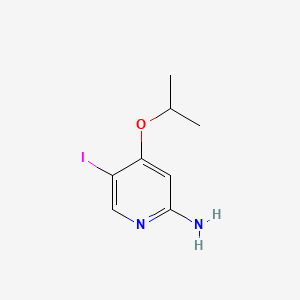
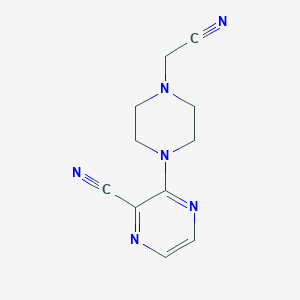
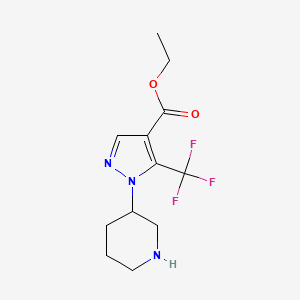
![7-Methylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B14887950.png)
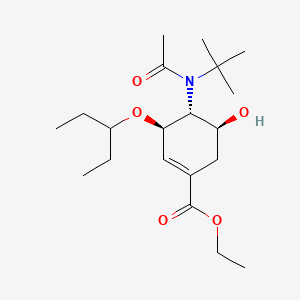
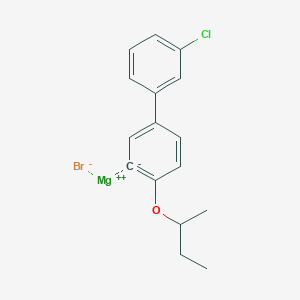
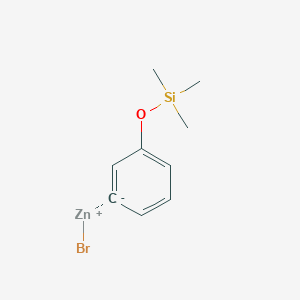
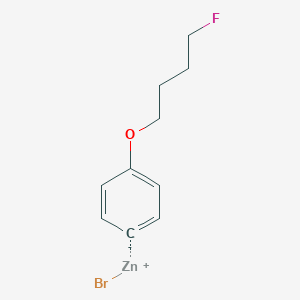
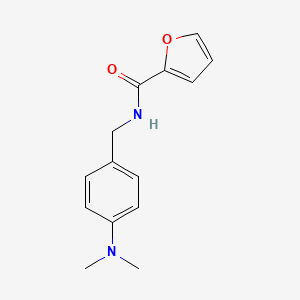
![Rel-(1R,6S)-8-(1-phenylethyl)-3,8-diazabicyclo[4.2.0]octane](/img/structure/B14888000.png)
